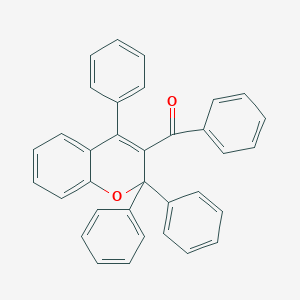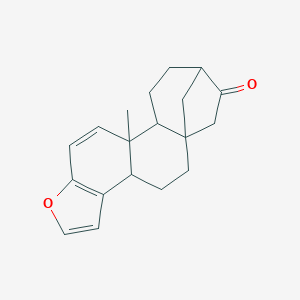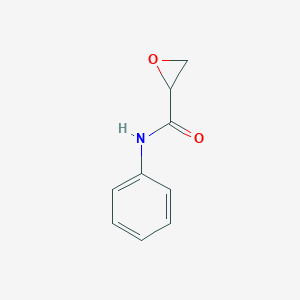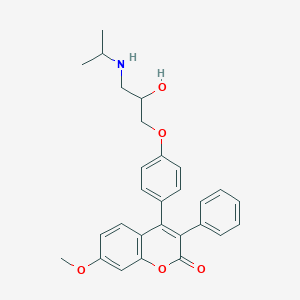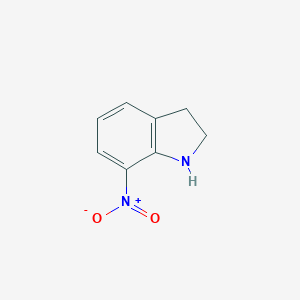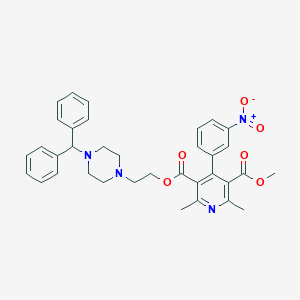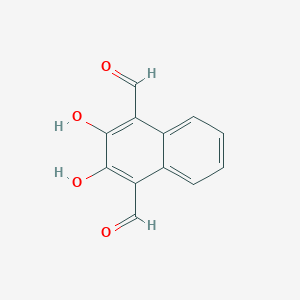
3,4-Dibromo-1,2-dichlorodibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-1,2-dichlorodibenzofuran (DBDCB) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the dibenzofuran family, which is known for its diverse range of biological activities. DBDCB has been shown to have significant effects on various biochemical and physiological processes, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 3,4-Dibromo-1,2-dichlorodibenzofuran is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. 3,4-Dibromo-1,2-dichlorodibenzofuran has been shown to have significant effects on the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins. Additionally, 3,4-Dibromo-1,2-dichlorodibenzofuran has been shown to interact with certain neurotransmitter receptors, which may explain its effects on neurological processes.
Effets Biochimiques Et Physiologiques
3,4-Dibromo-1,2-dichlorodibenzofuran has been shown to have a wide range of biochemical and physiological effects. In laboratory settings, 3,4-Dibromo-1,2-dichlorodibenzofuran has been shown to inhibit the activity of various enzymes and receptors, including cytochrome P450 enzymes and neurotransmitter receptors. Additionally, 3,4-Dibromo-1,2-dichlorodibenzofuran has been shown to have significant effects on cellular signaling pathways, leading to changes in gene expression and cellular function.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-Dibromo-1,2-dichlorodibenzofuran has several advantages as a tool for laboratory experiments. It is a well-established compound with a known synthesis method, making it readily available for use in research. Additionally, 3,4-Dibromo-1,2-dichlorodibenzofuran has a wide range of biochemical and physiological effects, making it a versatile tool for investigating various biological processes.
However, there are also limitations to the use of 3,4-Dibromo-1,2-dichlorodibenzofuran in laboratory experiments. One of the main limitations is the potential for toxicity at high concentrations. Additionally, the effects of 3,4-Dibromo-1,2-dichlorodibenzofuran may vary depending on the specific experimental conditions, making it important to carefully control these conditions in order to obtain reliable results.
Orientations Futures
There are several potential future directions for research involving 3,4-Dibromo-1,2-dichlorodibenzofuran. One promising area of research involves the use of 3,4-Dibromo-1,2-dichlorodibenzofuran as a tool for investigating the mechanisms of action of various drugs and toxins. Additionally, 3,4-Dibromo-1,2-dichlorodibenzofuran may have potential applications in the development of new drugs or therapies for various diseases.
Another potential direction for research involves the use of 3,4-Dibromo-1,2-dichlorodibenzofuran as a tool for investigating the role of cytochrome P450 enzymes in drug metabolism. This could lead to the development of new drugs that are more effective and have fewer side effects.
Overall, 3,4-Dibromo-1,2-dichlorodibenzofuran is a promising compound with significant potential for scientific research. Further investigation into its mechanisms of action and potential applications could lead to important advances in various fields of study.
Méthodes De Synthèse
3,4-Dibromo-1,2-dichlorodibenzofuran can be synthesized through a series of chemical reactions involving the bromination and chlorination of dibenzofuran. The synthesis of 3,4-Dibromo-1,2-dichlorodibenzofuran is a complex process that requires careful control of reaction conditions and the use of specialized equipment. Despite its complexity, the synthesis of 3,4-Dibromo-1,2-dichlorodibenzofuran has been well-established and is widely used in laboratory settings.
Applications De Recherche Scientifique
3,4-Dibromo-1,2-dichlorodibenzofuran has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 3,4-Dibromo-1,2-dichlorodibenzofuran as a tool for investigating the mechanisms of action of various biological processes. 3,4-Dibromo-1,2-dichlorodibenzofuran has been shown to have significant effects on the activity of enzymes, receptors, and other cellular components, making it a valuable tool for studying these processes.
Propriétés
Numéro CAS |
107227-55-4 |
|---|---|
Nom du produit |
3,4-Dibromo-1,2-dichlorodibenzofuran |
Formule moléculaire |
C12H4Br2Cl2O |
Poids moléculaire |
394.9 g/mol |
Nom IUPAC |
3,4-dibromo-1,2-dichlorodibenzofuran |
InChI |
InChI=1S/C12H4Br2Cl2O/c13-8-9(14)12-7(10(15)11(8)16)5-3-1-2-4-6(5)17-12/h1-4H |
Clé InChI |
NQLNGNRQDFVTGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=C(C(=C3Cl)Cl)Br)Br |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(O2)C(=C(C(=C3Cl)Cl)Br)Br |
Synonymes |
DIBROMO-DICHLORODIBENZOFURAN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)




